Bioallethrin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Isomeric SMILES

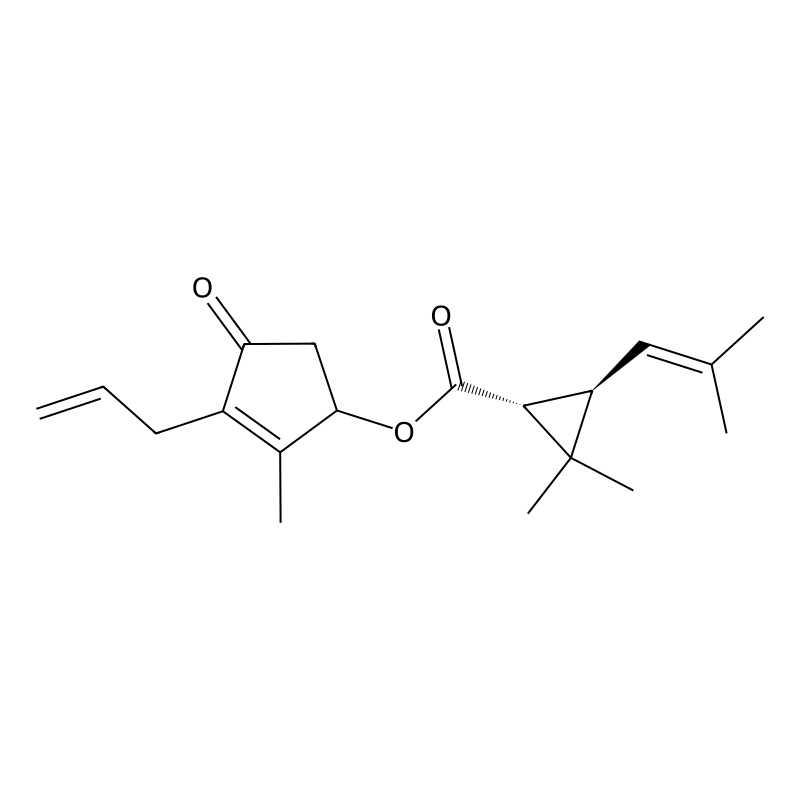

Bioallethrin is a synthetic insecticide belonging to the pyrethroid class, which is derived from naturally occurring pyrethrins found in chrysanthemum flowers. It is primarily used for its efficacy against a variety of household pests. Bioallethrin is characterized by its chemical formula and exists as a mixture of two isomers: 1R,trans;1R and 1R,trans;1S, typically in a 1:1 ratio . This compound is known for its rapid knockdown effect on insects, making it a popular choice in insecticidal products such as coils and vaporizers .

Bioallethrin acts as a neurotoxin in insects. It disrupts the nervous system by targeting voltage-gated sodium channels in nerve cells []. These channels control the flow of sodium ions, essential for nerve impulses. Bioallethrin binds to the sodium channels, preventing their proper closure and leading to repetitive nerve firing, paralysis, and ultimately insect death [].

Mode of Action Studies:

Bioallethrin's insecticidal properties stem from its interaction with voltage-gated sodium channels in insect nervous systems [1]. Researchers employ bioallethrin to understand the mechanisms of action of pyrethroids on these channels. This knowledge is crucial for developing new and more targeted insecticides ().

Insecticide Resistance Investigations:

The emergence of insecticide resistance in insect populations is a major challenge in pest control. Bioallethrin serves as a valuable tool for researchers investigating resistance mechanisms. Studies compare the susceptibility of different insect strains to bioallethrin to identify genetic mutations or physiological adaptations that confer resistance [2]. This information aids in developing strategies to manage resistant pest populations.

Development of Synergistic Formulations:

Piperonyl butoxide (PBO) is a synergist that enhances the potency of pyrethroids like bioallethrin. Research explores how PBO interacts with bioallethrin to improve its insecticidal activity. This knowledge helps formulate effective combination insecticides for improved pest control ().

Bioallethrin undergoes various metabolic transformations in biological systems. In humans, it is primarily metabolized by cytochrome P450 enzymes, particularly CYP2C19, with contributions from CYP2C8, CYP3A4, and CYP2C9 . The metabolic pathways involve oxidative reactions leading to the formation of primary alcohols and carboxylic acids through allylic oxidation and further oxidation processes. In rats, bioallethrin is metabolized at a significantly higher rate due to differences in enzyme activity .

Bioallethrin exhibits notable biological activity through its interaction with voltage-gated sodium channels. It binds to these channels in their closed state, modifying their gating kinetics and leading to prolonged neuronal excitability. This action results in increased neurotransmitter release and can cause paralysis in target pests . Additionally, bioallethrin has been shown to induce oxidative stress in human lymphocytes, leading to DNA damage and apoptosis through mechanisms involving reactive oxygen species (ROS) generation .

The synthesis of bioallethrin involves several steps starting from natural pyrethrins or synthetic precursors. The process typically includes:

- Preparation of Intermediates: Initial compounds are synthesized through reactions involving cyclopropane derivatives.

- Isomerization: The desired stereoisomers are selectively produced using specific catalysts or conditions that favor the formation of the 1R,trans configurations.

- Purification: The final product is purified to achieve the appropriate ratio of isomers for effective insecticidal activity .

Bioallethrin is widely used as an insecticide due to its effectiveness against various pests including mosquitoes, flies, and other household insects. Its applications include:

- Household Insecticides: Used in sprays, coils, and vaporizing devices.

- Agricultural Use: Employed in crop protection against pests while minimizing residual toxicity .

- Public Health: Utilized in vector control programs to combat diseases transmitted by insects .

Research indicates that bioallethrin interacts with several biological systems, notably:

- Neuronal Systems: Its binding to sodium channels alters neuronal excitability, leading to increased action potentials and neurotransmitter release.

- Oxidative Stress: Bioallethrin exposure has been linked to increased ROS levels, which compromise cellular antioxidant defenses and lead to cellular damage and death .

- Metabolic Pathways: Interaction with cytochrome P450 enzymes plays a crucial role in its metabolism and detoxification processes within organisms .

Bioallethrin shares structural and functional similarities with other pyrethroids. Below are some comparable compounds:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Permethrin | Type I Pyrethroid | More potent against mosquitoes; used extensively in agriculture. |

| Cypermethrin | Type II Pyrethroid | Known for its high efficacy against a wide range of pests; has neurotoxic effects similar to bioallethrin. |

| Deltamethrin | Type II Pyrethroid | Exhibits low toxicity to mammals; highly effective as an insecticide. |

| Allethrin | Natural Pyrethroid | First synthetic pyrethroid; serves as a precursor for bioallethrin synthesis. |

Bioallethrin's unique combination of isomers contributes to its specific insecticidal properties while minimizing toxicity to mammals compared to some other pyrethroids .

Physical Description

Yellow liquid with a mild aromatic odor; [EXTOXNET]

VISCOUS LIQUID.

YELLOW VISCOUS LIQUID.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

at 0.05kPa: 153 °C

Flash Point

65.6 °C o.c.

Heavy Atom Count

Density

Relative density (water = 1): 1.00

Decomposition

UNII

Drug Indication

Therapeutic Uses

Pharmacology

Mechanism of Action

Vapor Pressure

Absorption Distribution and Excretion

Metabolism Metabolites

Associated Chemicals

Bioallethrin;28057-48-9

Esbiothrin;260359-57-7

d-Allethrin;231937-89-6

For more Associated Chemicals (Complete) data for ALLETHRINS (7 total), please visit the HSDB record page.

Wikipedia

Nitroscanate

Use Classification

Methods of Manufacturing

2-Allyl-3-methyl-2-cyclopenten-4-ol-1-one (allethrone) and chrysanthemum monocarboxlic anhydride in dibutyl ether at 150-175 °C for 3-6 hr are reacted. Upon cooling, the solution is diluted, the chrysanthemum moncarboxlic acid byproduct is removed by saponification, the organic phase is washed with water, and the solvent evaporated.

General Manufacturing Information

Analytic Laboratory Methods

AOAC Method 953.05. Allethrin (Technical) and Pesticide Formulations by Titrimetric Method. Method: AOAC 953.05; Procedure: titrimetric method; Analyte: allethrin (technical); Matrix: pesticide formulations; Detection Limit: not provided.[Association of Official Analytical Chemists. Official Methods of Analysis. 15th ed. and Supplements. Washington, DC: Association of Analytical Chemists, 1990, p. V1 164] **PEER REVIEWED**

AOAC Method 973.12. D-trans Allethrin in Pesticide Formulations by Gas Chrromatagraphic Method.

A method for the detection of allethrin ... in mosquito coils was developed by the combination of shaking extraction /with toluene and formic acid/ and gas chromatography . ... The recovery of allethrin in various contents from the coils was 96.6-97.1% with a 1.2-1.5% coefficient of variation.

For more Analytic Laboratory Methods (Complete) data for ALLETHRINS (7 total), please visit the HSDB record page.

Clinical Laboratory Methods

Storage Conditions

Store in a closed drum in a cool, dry place.

Interactions

Diazepam delayed the onset of action of deltamethrin, but not of allethrin, in both the mouse and cockroach.

... The ability of agents which alter neurotransmission to prevent or potentiate the effect of convulsive doses of technical grade (15.5% cis, 84.5% trans) allethrin was examined. Intraperitoneal pretreatment with drugs which block noradrenergic receptors or norepinephrine synthesis such as pentobarbital, chlorpromazine, phentolamine, and reserpine depressed the tremor induced by allethrin. The inhibitory effect of reserpine was reversed by phenylephrine. Both the serotonergic blocker, methysergide and the serotonin depletor, p-chlorophenylalanine potentiated the effect of allethrin. Thus, allethrin produces its neurotoxic responses in mice by acting on the brain and spinal levels. Furthermore, adrenergic excitatory and serotonergic inhibitory mechanisms may be involved in the neural pathway through which the allethrin-induced tremor is evoked.

Synergists for pyrethroid /insecticidal activity/ may include the following: sesamin, sesamolin, piperonyl-butoxide, Tropital, Sesamex, propyl-isomer, satroxan, sulfoxide, piperonylcyclonene, MGK 264, Synepirin 500, and SKF 5254. /Pyrethroids, data derived from table/

For more Interactions (Complete) data for ALLETHRINS (8 total), please visit the HSDB record page.

Stability Shelf Life

Decomposed by uv light.

Hydrolyzed in alkaline media.

Pyrethrins ... /are/ stable for long periods in water-based aerosols where ... emulsifiers give neutral water systems. /Pyrethrins/

Dates

Cao Z, Shafer TJ, Murray TF: Mechanisms of pyrethroid insecticide-induced stimulation of calcium influx in neocortical neurons. J Pharmacol Exp Ther. 2011 Jan;336(1):197-205. doi: 10.1124/jpet.110.171850. Epub 2010 Sep 29. [PMID:20881019]

Clark JM, Matsumura F: The action of two classes of pyrethroids on the inhibition of brain Na-Ca and Ca + Mg ATP hydrolyzing activities of the American cockroach. Comp Biochem Physiol C. 1987;86(1):135-45. [PMID:2881709]

Gusovsky F, Hollingsworth EB, Daly JW: Regulation of phosphatidylinositol turnover in brain synaptoneurosomes: stimulatory effects of agents that enhance influx of sodium ions. Proc Natl Acad Sci U S A. 1986 May;83(9):3003-7. [PMID:2422664]

Staatz CG, Bloom AS, Lech JJ: Effect of pyrethroids on [3H]kainic acid binding to mouse forebrain membranes. Toxicol Appl Pharmacol. 1982 Jul;64(3):566-9. [PMID:7135402]

Hildebrand ME, McRory JE, Snutch TP, Stea A: Mammalian voltage-gated calcium channels are potently blocked by the pyrethroid insecticide allethrin. J Pharmacol Exp Ther. 2004 Mar;308(3):805-13. doi: 10.1124/jpet.103.058792. Epub 2003 Nov 21. [PMID:14634047]

Scollon EJ, Starr JM, Godin SJ, DeVito MJ, Hughes MF: In vitro metabolism of pyrethroid pesticides by rat and human hepatic microsomes and cytochrome p450 isoforms. Drug Metab Dispos. 2009 Jan;37(1):221-8. doi: 10.1124/dmd.108.022343. Epub 2008 Oct 23. [PMID:18948380]

Miyamoto J: Degradation, metabolism and toxicity of synthetic pyrethroids. Environ Health Perspect. 1976 Apr;14:15-28. [PMID:789062]

WHO SPECIFICATIONS AND EVALUATIONS FOR PUBLIC HEALTH PESTICIDES: Bioallethrin

HSDB: Allethrins